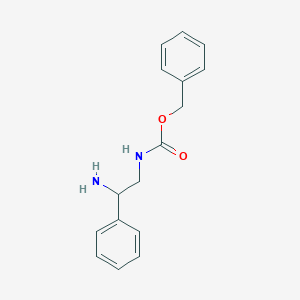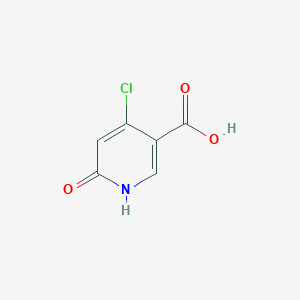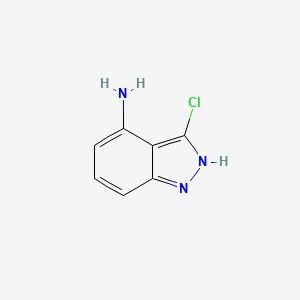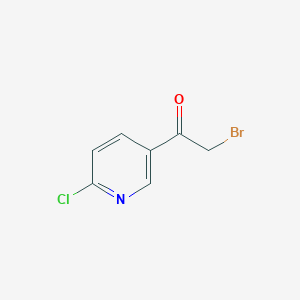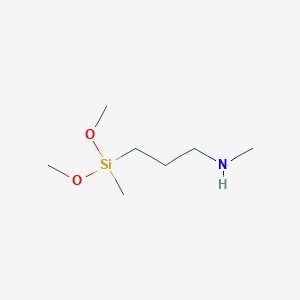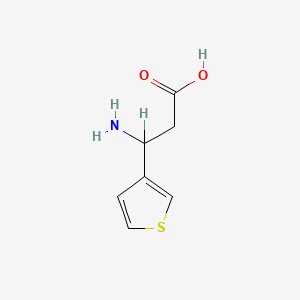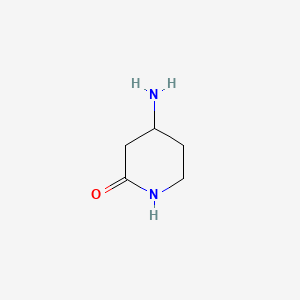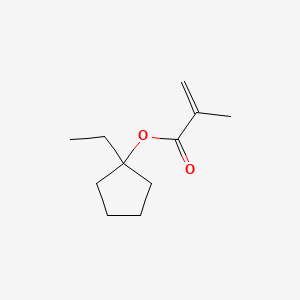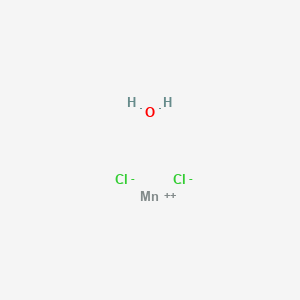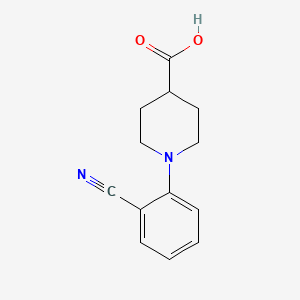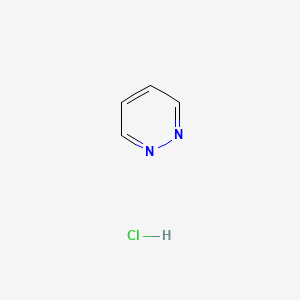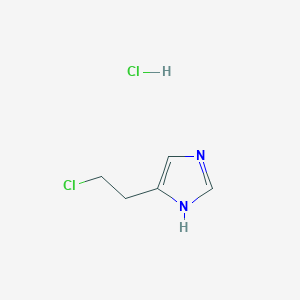
5-(2-氯乙基)-1H-咪唑盐酸盐
描述
5-(2-Chloroethyl)-1H-imidazole hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure and reactivity, making it a valuable substance in various fields.
科学研究应用
5-(2-Chloroethyl)-1H-imidazole hydrochloride is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: In studying biological processes and interactions with biomolecules.
Medicine: As a precursor for pharmaceuticals and in drug discovery.
Industry: In the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 5-(2-Chloroethyl)-1H-imidazole hydrochloride and 4-(2-Chloroethyl)-1H-imidazole hydrochloride are DNA molecules within cells . These compounds belong to a class of drugs known as alkylating agents, which interact directly with DNA and disrupt its function .
Mode of Action
5-(2-Chloroethyl)-1H-imidazole hydrochloride and 4-(2-Chloroethyl)-1H-imidazole hydrochloride work by binding to DNA, crosslinking two strands, and preventing cell duplication . They bind to the N7 nitrogen on the DNA base guanine . This interaction disrupts the normal function of DNA, leading to cell death .
Biochemical Pathways
The action of 5-(2-Chloroethyl)-1H-imidazole hydrochloride and 4-(2-Chloroethyl)-1H-imidazole hydrochloride affects the DNA replication pathway . By crosslinking DNA strands, these compounds prevent the DNA from unzipping for replication. This disruption prevents the cell from dividing and leads to cell death .
Result of Action
The result of the action of 5-(2-Chloroethyl)-1H-imidazole hydrochloride and 4-(2-Chloroethyl)-1H-imidazole hydrochloride is the death of the targeted cells . By preventing DNA replication, these compounds cause the cells to die, which can lead to the shrinkage of tumors in the case of cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1H-imidazole with 2-chloroethylamine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.
化学反应分析
Types of Reactions: 5-(2-Chloroethyl)-1H-imidazole hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkyl groups can substitute the chlorine atom.
Major Products Formed:
Oxidation: Formation of imidazole derivatives with higher oxidation states.
Reduction: Production of reduced imidazole derivatives.
Substitution: Generation of various substituted imidazole compounds.
相似化合物的比较
5-(2-Chloroethyl)-1H-imidazole hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1H-Imidazole: A simpler analog without the chloroethyl group.
2-Chloroethylamine: A related compound used in the synthesis of the target compound.
Other substituted imidazoles: Compounds with different substituents on the imidazole ring.
These compounds share structural similarities but differ in their reactivity and applications, making 5-(2-Chloroethyl)-1H-imidazole hydrochloride distinct in its utility.
属性
IUPAC Name |
5-(2-chloroethyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYMIZRIGGBHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982840 | |
| Record name | 5-(2-Chloroethyl)-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6429-10-3 | |
| Record name | 6429-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Chloroethyl)-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroethyl)-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


